molecular formula C17H19NO6 B11164169 N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine

N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine

Cat. No.: B11164169
M. Wt: 333.3 g/mol
InChI Key: OBXIDNNXFQACNF-SNVBAGLBSA-N
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Description

2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of potassium carbonate at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include propargyl bromide, sodium azides, potassium carbonate, and various alkyl and benzyl halides. Reaction conditions typically involve dry acetone, anhydrous potassium carbonate, and temperatures ranging from room temperature to 50°C .

Major Products

Major products formed from these reactions include various coumarin derivatives with different pharmacophoric groups at C-3, C-4, and C-7 positions .

Scientific Research Applications

2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific receptors and enzymes, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation .

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

(2R)-2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C17H19NO6/c1-8-11-5-6-13(23-4)9(2)15(11)24-17(22)12(8)7-14(19)18-10(3)16(20)21/h5-6,10H,7H2,1-4H3,(H,18,19)(H,20,21)/t10-/m1/s1

InChI Key

OBXIDNNXFQACNF-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N[C@H](C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NC(C)C(=O)O

Origin of Product

United States

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